molecular formula C14H25N5O B2626739 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide CAS No. 921502-82-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

Katalognummer B2626739
CAS-Nummer: 921502-82-1
Molekulargewicht: 279.388
InChI-Schlüssel: RZPQGODXFGIOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrazole derivatives can be synthesized through a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .

Wirkmechanismus

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosome biogenesis and the induction of the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of ribosome biogenesis, the induction of the DNA damage response, and the activation of the p53 pathway. It has also been shown to have effects on the cell cycle and apoptosis, leading to the selective killing of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide in lab experiments include its selectivity for cancer cells with p53 mutations, its ability to inhibit ribosome biogenesis, and its potential synergistic effects with other anticancer agents. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity to normal cells and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are a number of future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide, including further studies on its mechanism of action, the development of more selective and less toxic derivatives, and the exploration of its potential as a combination therapy with other anticancer agents. Additionally, this compound may have potential applications in other diseases beyond cancer, such as viral infections and neurodegenerative disorders.

Synthesemethoden

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves several steps, including the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-ethylbutanoyl chloride to form the intermediate 2-ethylbutanoyl-1-cyclohexyl-1H-tetrazol-5-ylamine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly mutated in many types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anticancer agents.

Eigenschaften

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQGODXFGIOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.